molecular formula C20H39NO B14172264 Aziridine, 1-stearoyl- CAS No. 3891-30-3

Aziridine, 1-stearoyl-

Cat. No.: B14172264
CAS No.: 3891-30-3
M. Wt: 309.5 g/mol
InChI Key: UJBORAMHOAWXLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aziridine, 1-stearoyl- is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. Aziridines are known for their significant ring strain, which makes them highly reactive and useful in various chemical reactions. The 1-stearoyl derivative of aziridine incorporates a stearoyl group, a long-chain fatty acid, which can influence the compound’s properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Aziridine, 1-stearoyl- can be synthesized through several methods. One common approach involves the reaction of stearoyl chloride with aziridine in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.

Industrial Production Methods

Industrial production of aziridines, including aziridine, 1-stearoyl-, often involves the use of aminoethanol as a starting material. The aminoethanol undergoes dehydration in the presence of an oxide catalyst at high temperatures to form aziridine. The stearoyl group can then be introduced through subsequent reactions .

Chemical Reactions Analysis

Types of Reactions

Aziridine, 1-stearoyl- undergoes various chemical reactions, including:

    Nucleophilic Ring Opening: The strained three-membered ring of aziridine is highly susceptible to nucleophilic attack, leading to ring-opening reactions. Common nucleophiles include amines, alcohols, and thiols.

    Oxidation and Reduction: Aziridine derivatives can undergo oxidation to form aziridine N-oxides or reduction to form amines.

    Substitution Reactions: The aziridine ring can participate in substitution reactions where the nitrogen atom is replaced by other functional groups.

Common Reagents and Conditions

    Nucleophilic Ring Opening: Reagents such as sodium azide, lithium aluminum hydride, and various amines are commonly used. Reactions are typically carried out in polar solvents like methanol or ethanol.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Ring Opening: Produces open-chain amines, alcohols, or thiols depending on the nucleophile used.

    Oxidation: Forms aziridine N-oxides.

    Reduction: Yields primary or secondary amines.

Scientific Research Applications

Aziridine, 1-stearoyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of aziridine, 1-stearoyl- involves its high reactivity due to the strained three-membered ring. The compound can readily undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological targets. The stearoyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Aziridine, 1-stearoyl- can be compared with other aziridine derivatives and similar compounds:

Conclusion

Aziridine, 1-stearoyl- is a versatile compound with significant potential in various fields of scientific research and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and a promising candidate for various applications in chemistry, biology, medicine, and industry.

Properties

CAS No.

3891-30-3

Molecular Formula

C20H39NO

Molecular Weight

309.5 g/mol

IUPAC Name

1-(aziridin-1-yl)octadecan-1-one

InChI

InChI=1S/C20H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)21-18-19-21/h2-19H2,1H3

InChI Key

UJBORAMHOAWXLF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)N1CC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.